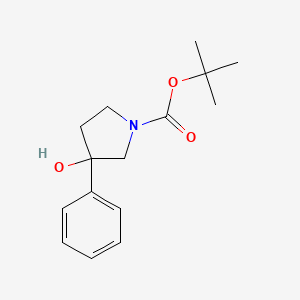

1-Boc-3-phenyl-3-hydroxypyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Organic Synthesis

The pyrrolidine scaffold is a privileged structural motif in organic synthesis due to its unique combination of properties. frontiersin.orgnih.govnih.gov As a saturated heterocycle, its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, a phenomenon known as "pseudorotation," which is crucial for exploring three-dimensional pharmacophore space in drug design. nih.govresearchgate.net This inherent stereogenicity, with the potential for up to four chiral centers, makes pyrrolidines ideal building blocks for creating stereochemically complex molecules. nih.gov

The nitrogen atom within the pyrrolidine ring imparts basicity and nucleophilicity, rendering it a versatile handle for chemical modifications. nih.gov In fact, a significant majority of FDA-approved drugs containing a pyrrolidine ring are substituted at the nitrogen position. nih.gov The pyrrolidine nucleus is a fundamental component of numerous natural alkaloids like nicotine (B1678760) and hygrine, as well as the amino acids proline and hydroxyproline. wikipedia.org Its presence is also notable in a wide range of synthetic drugs, including those for treating migraines, diabetes, and various cancers. enamine.net Beyond pharmaceuticals, pyrrolidine derivatives are widely employed as organocatalysts and chiral ligands in asymmetric synthesis, highlighting their broad utility in modern organic chemistry. nih.govmdpi.com

The Role of Hydroxylated and Phenyl-Substituted Pyrrolidines in Advanced Chemical Synthesis

The incorporation of both a hydroxyl group and a phenyl group onto the pyrrolidine scaffold, as seen in 3-phenyl-3-hydroxypyrrolidine derivatives, introduces a new layer of functionality and complexity that is highly advantageous in advanced chemical synthesis. unirioja.esnih.gov The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the molecule's conformation and its interactions with biological targets. researchgate.net It also serves as a versatile synthetic handle for further functionalization through reactions such as etherification, esterification, or oxidation.

The phenyl group, on the other hand, introduces aromaticity and steric bulk, which can be crucial for modulating a molecule's pharmacokinetic and pharmacodynamic properties. unipa.it The interaction of the phenyl ring with biological targets through pi-stacking or hydrophobic interactions is a key design element in many drug candidates. nih.gov For instance, in the design of novel androgen receptor antagonists, the presence of a 3-aryl-3-hydroxy-1-phenylpyrrolidine core was found to be critical for activity. nih.gov The combination of these two functional groups on the pyrrolidine ring creates a chiral tertiary alcohol, a structural motif that is of significant interest in the development of new catalysts and biologically active compounds.

N-tert-Butoxycarbonyl (Boc) Protection Strategy and its Utility in Pyrrolidine Chemistry

The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom in pyrrolidine chemistry, and its strategic application is integral to the synthetic utility of compounds like 1-Boc-3-phenyl-3-hydroxypyrrolidine. nih.govorganic-chemistry.org The Boc group offers several key advantages that make it particularly well-suited for multi-step syntheses involving pyrrolidines.

Firstly, the installation of the Boc group is typically straightforward and high-yielding, often achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. organic-chemistry.org Secondly, the Boc group is exceptionally stable under a wide range of reaction conditions, including those involving strong bases and many nucleophiles, which allows for selective transformations at other positions of the pyrrolidine ring without affecting the protected nitrogen. organic-chemistry.orgresearchgate.net This orthogonality is crucial for complex synthetic sequences.

Finally, and perhaps most importantly, the Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the free amine. organic-chemistry.org This ease of deprotection ensures that the nitrogen can be unmasked at the desired stage of a synthesis to allow for further reactions, such as N-alkylation or acylation. The development of enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine further highlights the importance of this protecting group in creating valuable chiral building blocks. organic-chemistry.orgacs.org

Research Rationale and Scope Pertaining to this compound

The research focus on this compound stems from its identity as a versatile and highly functionalized building block for the synthesis of a diverse range of target molecules. Its unique trifunctional nature—a protected secondary amine, a tertiary alcohol, and a phenyl ring—all positioned on a stereochemically rich pyrrolidine core, makes it an attractive starting material for drug discovery and development.

The rationale for its use is multifaceted. The pyrrolidine ring provides a robust and conformationally defined scaffold. The hydroxyl and phenyl groups offer key points for molecular recognition and can be crucial for biological activity. The Boc protecting group allows for controlled and sequential chemical transformations.

The scope of research involving this compound is broad and includes:

Asymmetric Synthesis: Its chiral nature makes it a valuable precursor for the synthesis of enantiomerically pure compounds.

Medicinal Chemistry: It serves as a key intermediate in the synthesis of novel therapeutic agents, including enzyme inhibitors and receptor modulators. nih.govresearchgate.net

Catalysis: Derivatives of 3-hydroxypyrrolidine have been explored as catalysts in asymmetric synthesis. unirioja.es

The table below provides a summary of the key properties of related pyrrolidine compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Pyrrolidine | 123-75-1 | C₄H₉N | 71.12 | Parent heterocyclic amine. wikipedia.org |

| (S)-(+)-N-Boc-3-pyrrolidinol | 101469-92-5 | C₉H₁₇NO₃ | 187.24 | Chiral N-protected 3-hydroxypyrrolidine. sigmaaldrich.com |

| N-Boc-3-pyrrolidinone | 101385-93-7 | C₉H₁₅NO₃ | 185.22 | N-protected pyrrolidine with a ketone functional group. sigmaaldrich.com |

| 1-N-Boc-3-hydroxypyrrolidine | - | C₉H₁₇NO₃ | 187.24 | The racemic form of N-protected 3-hydroxypyrrolidine. google.com |

| (S)-1-Boc-3-hydroxypiperidine | 143900-44-1 | C₁₀H₁₉NO₃ | 201.26 | A related six-membered ring analogue. chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-14(2,3)19-13(17)16-10-9-15(18,11-16)12-7-5-4-6-8-12/h4-8,18H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVXRTSOZHJSGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Boc 3 Phenyl 3 Hydroxypyrrolidine and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 3-Phenyl-3-hydroxypyrrolidine Motif

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For the 3-phenyl-3-hydroxypyrrolidine core, several strategic disconnections can be envisioned, guiding the design of synthetic routes.

One common approach involves disconnecting the C-N bonds of the pyrrolidine (B122466) ring, leading back to acyclic precursors. This strategy often relies on an intramolecular cyclization as the key ring-forming step. google.com For instance, a primary amine can be disconnected from two carbon atoms, suggesting a precursor containing both a nucleophilic amine and electrophilic centers, such as a 1,4-dicarbonyl compound or a related species. mdpi.com Another disconnection can be made at the C2-C3 and C5-N bonds, pointing towards a [3+2] cycloaddition reaction between an azomethine ylide and an alkene. nih.govmdpi.comnih.gov This approach is particularly powerful for creating multiple stereocenters in a single step.

Alternatively, functionalization of a pre-formed pyrrolidine ring offers a convergent route. In this case, the key disconnection is the C-phenyl and C-hydroxyl bonds, suggesting the addition of a phenyl group and a hydroxyl group to a pyrrolidine precursor. This can be achieved through various methods, including the addition of an organometallic phenyl reagent to a pyrrolidin-3-one derivative.

De Novo Pyrrolidine Ring Formation Strategies

The construction of the pyrrolidine ring from acyclic precursors, known as de novo synthesis, is a widely employed strategy. mdpi.comresearchgate.net These methods offer flexibility in introducing substituents at various positions of the heterocyclic ring.

Cyclization Reactions from Acyclic Precursors

Intramolecular cyclization is a robust method for forming the pyrrolidine ring. google.com This can be achieved through various reactions, including the intramolecular nucleophilic attack of an amine onto an electrophilic carbon center. For example, the reduction of a γ-nitro ketone can lead to an in-situ cyclization to form the corresponding pyrrolidine. Similarly, the cyclization of amide dianions with reagents like epibromohydrin (B142927) has been shown to produce 5-(hydroxymethyl)pyrrolidin-2-ones, which can be further modified. organic-chemistry.org Another effective method involves the intramolecular cyclization of δ-hydroxy acids to form δ-lactones, which can then be converted to the desired pyrrolidines. youtube.com

A notable example is the synthesis of chiral 3-hydroxypyrrolidine from 3-chloro-2-hydroxypropionitrile. This process involves the protection of the hydroxyl group, followed by the reduction of the nitrile group and an in-situ intramolecular cyclization via hydrogenation. google.com The use of a borane (B79455) complex, generated from sodium borohydride, can act as both a reducing agent and a protecting group for the newly formed amine, leading to high yields of the cyclized product. google.com

[3+2] Cycloaddition Reactions for Substituted Pyrrolidines

The [3+2] cycloaddition reaction is a powerful and atom-economical method for the synthesis of five-membered rings, including pyrrolidines. nih.govmdpi.comnih.gov This reaction typically involves the generation of an azomethine ylide, a 1,3-dipole, which then reacts with a dipolarophile, such as an alkene or alkyne, to form the pyrrolidine ring. nih.govmdpi.com

Azomethine ylides can be generated from various precursors. A common method involves the condensation of an α-amino acid or its ester with an aldehyde or ketone. nih.gov The resulting iminium ion can then be deprotonated to form the azomethine ylide. The choice of starting materials allows for the introduction of a wide range of substituents on the final pyrrolidine ring. For instance, using a glycine-derived oxazolidin-5-one can generate semi- or non-stabilized azomethine ylides through decarboxylation. mdpi.com The reaction of these ylides with various dipolarophiles, such as maleimides, can lead to the formation of highly functionalized pyrrolidine derivatives. nih.gov

Iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams has also been developed as a general and highly selective method for pyrrolidine synthesis. nih.gov This approach allows for the use of a broader range of substrates and provides access to structurally complex pyrrolidines.

Intramolecular Annulation and Hydroamination Methods

Intramolecular annulation and hydroamination reactions represent another important class of methods for pyrrolidine synthesis. acs.org Hydroamination, the addition of an N-H bond across a C=C double bond, can be catalyzed by various transition metals or Brønsted acids. acs.orgchemrxiv.org

Palladium-catalyzed intramolecular amination of alkenes is a versatile approach for constructing nitrogen heterocycles. rsc.org The reaction proceeds through an aminopalladation step, followed by further transformations of the resulting alkyl-palladium intermediate. rsc.org Depending on the reaction conditions, various functionalized pyrrolidines can be obtained. rsc.org

Brønsted acid-catalyzed intramolecular hydroamination of alkenylamines provides an alternative route to pyrrolidines. acs.org For instance, the cyclization of aminoalkenes bearing an electron-withdrawing group on the nitrogen atom can be effectively catalyzed by strong acids like triflic acid or sulfuric acid. acs.org This method has been shown to be effective for the synthesis of both pyrrolidines and piperidines in excellent yields. acs.org

Functionalization and Modification of Pre-formed Pyrrolidine Rings

An alternative to de novo synthesis is the functionalization of a pre-existing pyrrolidine ring. This approach is particularly useful when the desired pyrrolidine core is readily available or when specific regioselectivity is required.

Regioselective Lithiation and Electrophilic Trapping for Substitution

Directed lithiation is a powerful tool for the regioselective functionalization of C-H bonds. In the context of N-Boc-pyrrolidine, the Boc (tert-butyloxycarbonyl) group can direct lithiation to the adjacent α-carbon atoms. The resulting organolithium species can then be trapped with a variety of electrophiles to introduce a wide range of substituents.

Directed Hydroxylation Methodologies for C-3 Position

The introduction of a hydroxyl group at the C-3 position of the N-Boc-pyrrolidine scaffold is a pivotal transformation. Directed hydroxylation, where a directing group guides a reagent to a specific C-H bond, is a powerful strategy to achieve regioselectivity.

Methodologies for the hydroxylation of unactivated C(sp³)–H bonds often employ metal-based catalysts. For instance, copper-promoted intramolecular hydroxylation has been explored using directing groups of varying denticity. nih.gov Studies have shown that bidentate directing groups, in conjunction with copper and an oxidant like hydrogen peroxide (H₂O₂), can lead to effective hydroxylation yields. nih.gov Mechanistic investigations suggest that these bidentate systems can generate reactive mononuclear copper(II) hydroperoxide intermediates that are capable of oxidizing C-H bonds. nih.gov Similarly, manganese-based catalysts have been developed for the enantioselective hydroxylation of tertiary C–H bonds using H₂O₂. acs.org These systems rely on the catalyst creating a chiral pocket that provides structural complementarity to the substrate, akin to enzyme active sites, to achieve high selectivity. acs.org

Another approach involves a two-step sequence beginning with photochemical oxyfunctionalization. This method can be used to regioselectively generate a 3-pyrrolidinone (B1296849) intermediate from an unfunctionalized pyrrolidine. nih.gov The resulting ketone at the C-3 position can then be stereoselectively reduced to the desired hydroxyl group in a subsequent step, often using biocatalytic methods. nih.gov Organocatalytic systems have also been developed for the hydroxylation of C–H bonds using Oxone® as the terminal oxidant, often employing an aqueous fluoroalcohol solvent system to enhance reactivity and selectivity for tertiary C-H bonds. rsc.org

Introduction of Phenyl Substituent via Advanced Coupling or Substitution Chemistry

The installation of the phenyl group at the C-3 position is most commonly achieved through the addition of an organometallic reagent to a ketone precursor. The standard and widely used method involves the Grignard reaction, where a phenylmagnesium halide (e.g., phenylmagnesium bromide) is added to N-Boc-3-pyrrolidinone. This reaction forms a tertiary alkoxide, which upon aqueous workup, yields the 1-Boc-3-phenyl-3-hydroxypyrrolidine product.

More advanced methods include palladium-catalyzed cross-coupling reactions. For example, a palladium-catalyzed hydroarylation of an N-alkyl pyrroline (B1223166) with an aryl halide can directly introduce the phenyl group at the C-3 position, yielding a 3-aryl pyrrolidine. chemrxiv.orgresearchgate.net This process is significant because N-acyl pyrrolines typically yield alkene products under similar conditions, whereas N-alkyl pyrrolines favor the hydroarylation product. chemrxiv.orgresearchgate.net This strategy offers a direct route to drug-like molecules from readily available starting materials. chemrxiv.org

| Method | Precursor | Key Reagents | Product | Reference |

| Grignard Reaction | N-Boc-3-pyrrolidinone | Phenylmagnesium bromide, THF | This compound | General Knowledge |

| Pd-catalyzed Hydroarylation | N-Alkyl-Δ³-pyrroline | Aryl halide, Pd catalyst, ligand, base | 3-Aryl-pyrrolidine | chemrxiv.orgresearchgate.net |

Stereoselective and Asymmetric Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is crucial for its potential applications. The molecule contains a stereocenter at the C-3 position, and its specific configuration can be established through various asymmetric synthetic strategies.

Chiral Auxiliary-Mediated Approaches to Pyrrolidine Stereocenters

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed.

A prominent example is the use of N-tert-butanesulfinamide, a chiral ammonia (B1221849) equivalent developed by Ellman. In the synthesis of substituted pyrrolidines, an N-tert-butanesulfinylimine can act as an effective chiral director. nih.govacs.org For instance, in a [3+2] cycloaddition reaction between a chiral N-tert-butanesulfinylazadiene and an azomethine ylide, the sulfinyl group can guide the facial selectivity of the cycloaddition. nih.govacs.org This approach allows for the highly diastereoselective synthesis of densely substituted pyrrolidines with multiple stereocenters. nih.gov The (S)-configuration of the sulfinyl auxiliary, for example, can induce a specific absolute configuration in the final pyrrolidine product, which can then be cleaved to reveal the chiral amine. nih.gov

| Auxiliary | Reaction Type | Key Features | Reference |

| N-tert-butanesulfinamide | [3+2] Cycloaddition | High diastereoselectivity; controls up to four stereocenters. | nih.govacs.org |

Asymmetric Catalysis in Pyrrolidine Synthesis (e.g., Lewis Acid Catalysis, Organocatalysis)

Asymmetric catalysis, using either metal-based catalysts or small organic molecules (organocatalysts), provides an efficient means to generate enantiomerically enriched products.

Organocatalysis: Proline and its derivatives are powerful organocatalysts for various asymmetric transformations. nih.govyoutube.com They can catalyze reactions through the formation of chiral enamine or iminium ion intermediates. youtube.com For example, proline can catalyze the asymmetric aldol (B89426) reaction between a ketone and an aldehyde to produce chiral β-hydroxy ketones with high enantioselectivity. youtube.com This principle can be applied to construct the chiral 3-hydroxypyrrolidine framework. Similarly, organocatalytic asymmetric Michael additions have been developed to synthesize substituted pyrrolidine-3-carboxylic acids. rsc.org

Lewis Acid Catalysis: Chiral Lewis acids can activate substrates and create a chiral environment for a reaction. In the context of pyrrolidine synthesis, Lewis acids can promote [3+2] cycloaddition reactions, influencing the stereochemical outcome. nih.gov The combination of a metal catalyst with a chiral ligand is a common strategy. For instance, dirhodium tetracarboxylate catalysts bearing chiral ligands have been used for asymmetric C-H functionalization, although selectivity between different positions on the pyrrolidine ring can be a challenge. nih.gov

| Catalysis Type | Catalyst Example | Reaction | Key Outcome | Reference |

| Organocatalysis | Proline | Aldol Reaction | Enantioselective C-C bond formation | youtube.com |

| Organocatalysis | Cinchona Alkaloids | Michael Addition | Asymmetric conjugate addition | nih.gov |

| Lewis Acid Catalysis | Ag₂CO₃ | [3+2] Cycloaddition | Diastereoselective pyrrolidine synthesis | nih.gov |

Biocatalytic Transformations for Enantiopure Pyrrolidines (e.g., Ketoreductases, Transaminases)

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild conditions. Ketoreductases (KREDs) and transaminases (ATAs) are particularly relevant for producing chiral amines and alcohols.

The asymmetric reduction of a prochiral ketone is a direct method to obtain an enantiopure alcohol. Specifically, the enantioselective reduction of N-Boc-3-pyrrolidinone to either (R)- or (S)-N-Boc-3-hydroxypyrrolidine can be achieved with high efficiency and enantiomeric excess (ee) using KREDs. nih.gov This transformation can be part of a one-pot, multi-step process that starts from unfunctionalized pyrrolidine. nih.gov Similarly, whole-cell biocatalysts, such as Pichia pastoris, have been successfully used for the asymmetric reduction of the analogous N-Boc-3-piperidone, yielding the corresponding chiral alcohol with over 99% ee, demonstrating a green and efficient synthetic route. researchgate.net

| Enzyme Class | Substrate | Transformation | Key Advantage | Reference |

| Ketoreductase (KRED) | N-Boc-3-pyrrolidinone | Asymmetric carbonyl reduction | High enantioselectivity (>99% ee) | nih.gov |

| Whole-Cell (Pichia pastoris) | N-Boc-3-piperidone | Asymmetric carbonyl reduction | High yield (85.4%), >99% ee, green process | researchgate.net |

| Amine Transaminase (ATA) | N-Boc-3-pyrrolidinone | Asymmetric reductive amination | Access to chiral 3-aminopyrrolidines | nih.gov |

Classical Resolution Techniques for Stereoisomer Separation

Classical resolution involves the separation of a racemic mixture into its constituent enantiomers. This is typically achieved by reacting the racemate with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility), they can be separated by methods such as fractional crystallization. libretexts.org

For a racemic mixture of this compound, which is a tertiary alcohol and lacks a readily derivatizable acidic or basic handle on the pyrrolidine ring itself for salt formation, resolution would typically be performed on a precursor. For example, if the synthesis proceeds through a racemic carboxylic acid or amine intermediate, that intermediate can be resolved. nii.ac.jpnih.gov Chiral acids like (+)-tartaric acid, (-)-malic acid, or (+)-camphor-10-sulfonic acid are used to resolve racemic bases, while chiral bases like brucine, quinine, or cinchonidine (B190817) are used for resolving racemic acids. libretexts.orgnih.gov After separation of the diastereomeric salts, the pure enantiomer of the precursor is regenerated by treatment with an acid or base, and the synthesis is carried forward to the final target molecule. libretexts.org

| Resolving Agent Type | Example Agent | Target Racemate Type | Separation Method | Reference |

| Chiral Acid | (+)-Tartaric Acid | Racemic Base | Diastereomeric salt crystallization | libretexts.org |

| Chiral Base | Cinchonidine | Racemic Acid | Diastereomeric salt crystallization | nii.ac.jpnih.gov |

Comparative Analysis of Synthetic Efficiency, Selectivity, and Accessibility

The choice of a synthetic route for this compound and its analogues is guided by three primary considerations: efficiency, selectivity, and accessibility. Efficiency is primarily measured by the chemical yield. Selectivity, in this context, refers to the ability to control the stereochemistry at the newly formed chiral center at the C3 position. Accessibility pertains to the availability, cost, and ease of handling of starting materials and reagents.

A prevalent and straightforward method for synthesizing this compound is the nucleophilic addition of a phenyl organometallic reagent, such as phenylmagnesium bromide (a Grignard reagent) or phenyllithium, to 1-Boc-3-pyrrolidinone. This ketone precursor is commercially available and can be prepared through various established methods.

Efficiency: The Grignard reaction approach is generally efficient, with high yields often reported for the addition of organometallic reagents to ketones. While specific yields for the synthesis of this compound can vary depending on the precise reaction conditions, they are typically in the good to excellent range. The reaction is robust and can be performed under standard laboratory conditions.

To address the issue of selectivity, asymmetric synthesis methods have been developed for the addition of organometallic reagents to ketones. These methods often employ a chiral catalyst or ligand to induce facial selectivity in the nucleophilic attack on the carbonyl group. rsc.orgnih.govresearchgate.netmdpi.comnih.govresearchgate.netrsc.org For instance, the use of a chiral ligand, such as one derived from 1,2-diaminocyclohexane (DACH), in conjunction with the Grignard reagent can lead to the formation of one enantiomer in excess. nih.govrsc.org These catalytic enantioselective additions can achieve high levels of enantiomeric excess (ee), providing direct access to the desired chiral tertiary alcohol. rsc.orgnih.govresearchgate.netmdpi.comnih.govresearchgate.netrsc.org

Another approach to achieve selectivity is to start from a chiral precursor. For example, using a chiral version of a related pyrrolidine derivative can guide the stereochemical outcome of subsequent reactions. nih.govgoogle.comnih.govsigmaaldrich.com However, this often involves more complex synthetic routes compared to the direct addition to 1-Boc-3-pyrrolidinone.

Accessibility: The accessibility of the standard Grignard route is a major advantage. The starting material, 1-Boc-3-pyrrolidinone, is a widely available and relatively inexpensive chemical. Similarly, the reagents required for the preparation of phenylmagnesium bromide, such as bromobenzene (B47551) and magnesium turnings, are common and cost-effective.

The following table provides a comparative overview of the standard racemic synthesis versus a potential catalytic enantioselective approach.

| Parameter | Racemic Synthesis (Standard Grignard Addition) | Catalytic Enantioselective Synthesis |

| Starting Material | 1-Boc-3-pyrrolidinone | 1-Boc-3-pyrrolidinone |

| Key Reagents | Phenylmagnesium bromide | Phenylmagnesium bromide, Chiral Ligand/Catalyst |

| Efficiency (Yield) | Generally high | Moderate to high |

| Selectivity (ee) | 0% (racemic) | Can be high (e.g., >90% ee) |

| Accessibility | High (common and inexpensive reagents) | Moderate to Low (chiral ligands can be expensive or require synthesis) |

| Overall Cost | Low | High |

| Number of Steps | 1 (for the key addition) | 1 (for the key addition, but ligand synthesis may be required) |

Chemical Transformations and Derivatization of 1 Boc 3 Phenyl 3 Hydroxypyrrolidine

Reactions Involving the C-3 Hydroxyl Group

The hydroxyl group at the C-3 position is a key site for a range of chemical transformations, enabling the introduction of diverse functionalities and the modulation of the molecule's stereochemistry.

The hydroxyl group of 1-Boc-3-phenyl-3-hydroxypyrrolidine can readily undergo etherification and esterification to yield a variety of derivatives. These reactions are typically carried out under standard conditions. For instance, etherification can be achieved by deprotonation of the hydroxyl group with a suitable base, such as sodium hydride, followed by reaction with an alkyl halide. This process introduces an ether linkage at the C-3 position.

Esterification, on the other hand, involves the reaction of the hydroxyl group with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). These reactions lead to the formation of corresponding esters, which can serve as prodrugs or as intermediates for further synthetic manipulations. A process for preparing esters of 3-phenyl-3-pyrrolidinols has been patented, highlighting the industrial relevance of these transformations. google.com

| Reaction Type | Reagents | Product |

| Etherification | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | 1-Boc-3-alkoxy-3-phenylpyrrolidine |

| Esterification | Carboxylic acid (R-COOH) or Acyl chloride (R-COCl) | 1-Boc-3-acyloxy-3-phenylpyrrolidine |

The tertiary nature of the hydroxyl group in this compound makes its direct oxidation to a ketone challenging without cleavage of the C-C bond. However, oxidative processes can be employed in the broader context of pyrrolidine (B122466) synthesis. While specific oxidation reactions for this exact compound are not extensively detailed in the provided results, the controlled oxidation of pyrroles is a known strategy to produce functionalized pyrrolidinones. utas.edu.au This suggests that related oxidative transformations could potentially be applied.

Reduction of the hydroxyl group is also a synthetically useful transformation. This can be achieved through a two-step sequence involving conversion of the hydroxyl group to a good leaving group, such as a tosylate or mesylate, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4). This sequence effectively removes the hydroxyl functionality, yielding 1-Boc-3-phenylpyrrolidine.

| Transformation | Typical Reagents | Product |

| Deoxygenation (via leaving group) | 1. TsCl or MsCl, pyridine (B92270) 2. LiAlH4 | 1-Boc-3-phenylpyrrolidine |

The hydroxyl group at C-3 can be eliminated to introduce a double bond within the pyrrolidine ring, leading to the formation of 1-Boc-3-phenyl-2,3-dihydropyrrole or 1-Boc-3-phenyl-4,5-dihydropyrrole, depending on the reaction conditions and the stereochemistry of the starting material. This dehydration reaction is typically acid-catalyzed, using reagents such as sulfuric acid or phosphoric acid at elevated temperatures. The resulting unsaturated pyrrolidine derivatives are valuable intermediates for a variety of addition reactions.

The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions at the C-3 position. This allows for the introduction of a wide range of nucleophiles, including azides, cyanides, and thiols, thereby expanding the molecular diversity of the pyrrolidine core.

These substitution reactions often proceed with inversion of stereochemistry at the C-3 center, a process known as the Walden inversion. This stereochemical control is highly valuable in the synthesis of enantiomerically pure compounds. For example, reacting (R)-1-Boc-3-hydroxy-3-phenylpyrrolidine with a tosylating agent followed by a nucleophile would yield the (S)-substituted product.

Transformations at the Pyrrolidine Nitrogen (N-1)

The Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen is crucial for modulating the reactivity of the amine and for directing certain reactions. Its selective removal is a key step in many synthetic sequences. nih.gov

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its ease of removal under acidic conditions. acsgcipr.org The deprotection of the Boc group from this compound is a critical step to liberate the secondary amine for further functionalization.

A variety of reagents and conditions can be employed for Boc deprotection. acsgcipr.org The most common method involves treatment with strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). acsgcipr.orgresearchgate.net Other acidic conditions include hydrochloric acid in an organic solvent or the use of Lewis acids. acsgcipr.org

The choice of deprotection method can be influenced by the presence of other acid-sensitive functional groups in the molecule. acsgcipr.org For instance, milder acidic conditions or alternative methods may be required to avoid unwanted side reactions. One such alternative involves the use of fluorinated alcohols, like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can effect Boc deprotection under neutral conditions, often accelerated by microwave irradiation. researchgate.netgoogle.com This method is advantageous as it can sometimes be performed without the need for additional reagents and the product can be isolated by simple solvent evaporation. google.com

A potential issue with acid-mediated Boc deprotection is the formation of the tert-butyl cation, which can lead to undesired side reactions such as alkylation of nucleophilic sites on the substrate. acsgcipr.org To mitigate this, scavengers like anisole (B1667542) or triethylsilane are often added to the reaction mixture.

| Deprotection Method | Reagents/Conditions | Key Features |

| Strong Acid | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Common and effective, but can affect other acid-sensitive groups. acsgcipr.orgresearchgate.net |

| Acidic | Hydrochloric acid (HCl) in organic solvent | Another standard acidic method. |

| Lewis Acid | Various Lewis acids | Can offer different selectivity profiles. acsgcipr.org |

| Fluorinated Alcohols | TFE or HFIP, often with microwave heating | Neutral conditions, can be highly selective. researchgate.netgoogle.com |

Post-Deprotection N-Functionalization (e.g., N-Alkylation, N-Acylation, Amide and Urea (B33335) Formation)

The removal of the tert-butoxycarbonyl (Boc) protecting group from the pyrrolidine nitrogen is a critical first step to enable further functionalization at this position. This deprotection is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH₂Cl₂), or with hydrogen chloride (HCl) in an organic solvent. researchgate.netresearchgate.net Alternative methods, such as using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), offer neutral conditions for Boc removal, which can be advantageous when acid-sensitive functional groups are present elsewhere in the molecule. researchgate.net

Once the Boc group is cleaved to yield the secondary amine, 3-phenyl-3-hydroxypyrrolidine, the nitrogen atom becomes a nucleophilic center, ready for a variety of functionalization reactions.

N-Alkylation and N-Acylation: The secondary amine can be readily N-alkylated using alkyl halides or via reductive amination with aldehydes or ketones. N-acylation is also a common transformation, achieved by reacting the deprotected pyrrolidine with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine (DIPEA) to neutralize the acid byproduct.

Amide and Urea Formation: The synthesis of amide and urea derivatives is a cornerstone of medicinal chemistry for creating compounds with potential biological activity. nih.govsemanticscholar.org Following Boc-deprotection, the resulting 3-phenyl-3-hydroxypyrrolidine can be coupled with carboxylic acids to form amides. This reaction typically requires a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid. google.com

Urea derivatives are synthesized by reacting the deprotected amine with an isocyanate. Alternatively, urea can be formed using phosgene (B1210022) equivalents or through more modern, safer methods. rsc.org For instance, direct amidation using urea as the nitrogen source, catalyzed by agents like magnesium nitrate (B79036) or imidazole, presents a greener alternative to traditional methods. rsc.orgnih.govcore.ac.uk In a study focused on developing androgen receptor antagonists, various amide substituents were introduced onto a related 1-phenylpyrrolidine (B1585074) scaffold, highlighting the importance of this functionalization in modulating biological activity. nih.gov

Table 1: Examples of Post-Deprotection N-Functionalization Reactions This table is illustrative and based on general synthetic methodologies for secondary amines.

| Functionalization | Reagents and Conditions | Product Type |

|---|---|---|

| Boc Deprotection | Trifluoroacetic acid (TFA) in CH₂Cl₂; or HCl in dioxane | Secondary Amine |

| N-Alkylation | R-X (Alkyl halide), K₂CO₃, in Acetonitrile | N-Alkyl-3-phenyl-3-hydroxypyrrolidine |

| N-Acylation | R-COCl (Acyl chloride), Et₃N, in CH₂Cl₂ | N-Acyl-3-phenyl-3-hydroxypyrrolidine |

| Amide Formation | R-COOH, HATU, DIPEA, in DMF | N-Amide-linked-3-phenyl-3-hydroxypyrrolidine |

| Urea Formation | R-NCO (Isocyanate), in THF | N'-Substituted-N-(3-hydroxy-3-phenylpyrrolidin-1-yl)urea |

Functionalization of the Phenyl Moiety

The phenyl group of this compound offers another site for structural modification, allowing for the introduction of various substituents that can influence the molecule's steric and electronic properties.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic rings. pharmdguru.com The regiochemical outcome of such reactions on the phenyl ring of this compound is dictated by the directing effect of the substituent already present—the 3-hydroxy-pyrrolidin-3-yl group. This group, being an alkyl substituent attached via a carbon atom, is generally considered an activating group and an ortho, para-director. wikipedia.orgorganicchemistrytutor.comyoutube.com This means that incoming electrophiles will preferentially add to the positions ortho and para to the pyrrolidine ring. libretexts.org

Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (–NO₂).

Halogenation: Using Br₂ with a Lewis acid catalyst like FeBr₃ for bromination, or Cl₂ with FeCl₃ for chlorination.

Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) to add a sulfonic acid group (–SO₃H).

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst (e.g., AlCl₃).

The stability of the carbocation intermediate (the sigma complex) determines the position of substitution. For an alkyl-substituted benzene, the positive charge of the intermediate formed during ortho or para attack can be stabilized by the electron-donating inductive effect of the alkyl group, making these pathways more favorable than meta attack. libretexts.org While the hydroxyl group on the pyrrolidine ring is distant from the phenyl ring, its electronic influence is minimal compared to the directing effect of the alkyl substituent itself.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on the Phenyl Ring Based on the ortho, para-directing nature of the alkyl substituent.

| Reaction | Electrophile (E⁺) | Major Products |

|---|---|---|

| Nitration | NO₂⁺ | ortho-nitro and para-nitro derivatives |

| Bromination | Br⁺ (from Br₂/FeBr₃) | ortho-bromo and para-bromo derivatives |

| Sulfonation | SO₃ | ortho-sulfonic acid and para-sulfonic acid derivatives |

| Acylation | RCO⁺ | ortho-acyl and para-acyl derivatives |

Transition Metal-Catalyzed Cross-Coupling Reactions for Phenyl Modification

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions on the phenyl ring, it must first be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate. This is typically achieved through an EAS reaction, as described in the previous section (e.g., bromination to yield 1-Boc-3-(4-bromophenyl)-3-hydroxypyrrolidine).

Once the halogenated derivative is in hand, a variety of cross-coupling reactions can be employed:

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.comuwindsor.ca It is widely used to form biaryl compounds or to introduce alkyl and vinyl groups.

Heck Reaction: This reaction involves the coupling of the aryl halide with an alkene, catalyzed by palladium, to form a substituted alkene. organic-chemistry.orgnih.govnih.govlibretexts.org The reaction demonstrates high stereoselectivity. organic-chemistry.org

Sonogashira Coupling: This palladium-catalyzed reaction couples the aryl halide with a terminal alkyne to form a carbon-carbon triple bond.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl halide and an amine, providing access to N-aryl derivatives.

Ring-Modifying Reactions of the Pyrrolidine Core (e.g., Ring Expansion, Ring Contraction)

Modifying the pyrrolidine ring itself represents a more profound structural change, offering pathways to different heterocyclic systems. Ring expansion of the five-membered pyrrolidine to a six-membered piperidine (B6355638) is a notable transformation.

A study has detailed the catalytic and highly enantioselective preparation of N-tert-butyloxycarbonyl-(2S,3S)-3-hydroxy-2-phenyl-piperidine. This was achieved through a process involving an intramolecular epoxide opening followed by a ring expansion. capes.gov.br This methodology demonstrates that the pyrrolidine ring, particularly in prolinol-type structures, can be effectively converted into a piperidine ring. The general strategy often involves the formation of an aziridinium (B1262131) intermediate from a prolinol, which then undergoes ring expansion to yield a C3-substituted piperidine. The substituent at the C3 position of the new piperidine ring is determined by the most reactive nucleophile present in the reaction mixture. This approach is valuable for accessing substituted piperidines, which are prevalent core structures in many pharmaceutical agents. capes.gov.brnih.gov

While ring expansion is documented for this class of compounds, ring contraction reactions are less common and not as widely reported for the 3-hydroxy-3-phenylpyrrolidine framework.

Strategic Applications of 1 Boc 3 Phenyl 3 Hydroxypyrrolidine in Advanced Organic Synthesis

As a Versatile Chiral Building Block for Complex Chemical Architectures

There is currently a lack of specific published research demonstrating the use of 1-Boc-3-phenyl-3-hydroxypyrrolidine as a versatile chiral building block for the synthesis of complex chemical architectures. While chiral 3-hydroxypyrrolidine derivatives are valued for their role in creating stereochemically defined structures, the specific contributions of the 3-phenyl-3-hydroxy substitution pattern are not detailed in the literature. The inherent chirality and the presence of three distinct functional handles (the Boc-protected amine, the tertiary alcohol, and the phenyl group) theoretically make it a valuable starting material, but concrete examples of its application in total synthesis or the construction of complex molecules are not available.

Precursor to Densely Functionalized and Multi-Substituted Pyrrolidines

The potential of this compound as a precursor to densely functionalized and multi-substituted pyrrolidines has not been explored in available research. In theory, the existing functional groups could be chemically manipulated. For instance, the Boc group can be removed to allow for N-alkylation or N-arylation, and the hydroxyl group could be transformed into other functionalities or used as a directing group. However, specific examples of such transformations to create a diverse library of substituted pyrrolidines from this particular starting material are not documented.

Contribution to Methodological Advancements in Nitrogen Heterocyclic Chemistry

Due to the absence of its application in the synthesis of complex structures or functionalized derivatives, this compound has not made a documented contribution to methodological advancements in nitrogen heterocyclic chemistry. The development of novel synthetic methods is crucial for expanding the chemical space available to medicinal chemists. While nitrogen-containing heterocycles are of immense importance, the specific role of this compound in pioneering new reactions or synthetic strategies remains unrecorded in the peer-reviewed literature.

Computational and Mechanistic Investigations of 1 Boc 3 Phenyl 3 Hydroxypyrrolidine Chemistry

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the conformational preferences and stability of 1-Boc-3-phenyl-3-hydroxypyrrolidine. These calculations can predict the most stable three-dimensional arrangements of the atoms in the molecule by determining the lowest energy conformations.

The pyrrolidine (B122466) ring can adopt various puckered conformations, such as envelope and twist forms. The presence of the bulky tert-butoxycarbonyl (Boc) group on the nitrogen and the phenyl and hydroxyl groups at the C3 position significantly influences the conformational landscape. Computational studies can elucidate the dihedral angles and the relative energies of these different conformers. For instance, calculations can determine whether the phenyl and hydroxyl groups prefer an axial or equatorial orientation and how this preference is affected by the puckering of the pyrrolidine ring.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Phenyl Group Orientation | Hydroxyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Axial | Equatorial | 1.2 |

| 2 | Equatorial | Axial | 0.5 |

| 3 | Equatorial | Equatorial | 0.0 |

Note: The data in this table is illustrative and based on typical results from conformational analysis studies. Actual values would be derived from specific DFT calculations.

These computational analyses are crucial for understanding how the molecule's shape influences its reactivity in various chemical transformations.

Mechanistic Elucidation of Key Synthetic Steps

Computational chemistry plays a vital role in unraveling the mechanisms of complex organic reactions involving pyrrolidine derivatives.

Aza-Cope-Mannich Rearrangements: This powerful tandem reaction is used to construct substituted pyrrolidines. acs.org Computational studies can map out the entire reaction pathway, identifying the transition states and intermediates. This includes the initial acs.orgacs.org-sigmatropic rearrangement of an iminium ion (the aza-Cope rearrangement) followed by the intramolecular cyclization of the resulting enol onto the transposed iminium ion (the Mannich cyclization). acs.org Theoretical models can help explain the observed diastereoselectivity by comparing the energies of the different possible transition states leading to various stereoisomers. acs.org

Boc Group Migrations: The migration of the Boc protecting group, for instance from a nitrogen to an oxygen atom (N→O migration), can be an unexpected side reaction or a desired transformation. nih.gov Mechanistic studies, often supported by computational modeling, can clarify the conditions under which such migrations occur. For example, in the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide, which can then intramolecularly attack the carbonyl carbon of the Boc group. nih.gov Computational analysis can determine the feasibility of the proposed transition state, such as a nine-membered cyclic transition state in certain N→O Boc migrations, and calculate the activation energy for the process. nih.gov

Cycloadditions: [3+2] Cycloaddition reactions are a common method for synthesizing pyrrolidine rings. researchgate.netchemistrytalk.org These reactions involve the combination of a three-atom component (like an azomethine ylide) and a two-atom component (an alkene or alkyne). chemistrytalk.org Computational studies are essential for understanding the regioselectivity and stereoselectivity of these reactions. By calculating the energies of the different possible transition states, chemists can predict which regio- and stereoisomer will be the major product. acs.orgresearchgate.net

Theoretical Predictions of Reactivity, Regioselectivity, and Stereoselectivity

Beyond elucidating mechanisms of known reactions, computational chemistry can predict the outcome of new, untested reactions involving this compound and its derivatives.

Reactivity: Frontier Molecular Orbital (FMO) theory is often used to predict reactivity. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reactants, chemists can anticipate how they will interact. For instance, in a cycloaddition reaction, the interaction between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile (or vice-versa) governs the reaction's facility.

Regioselectivity: In reactions like cycloadditions, where there are multiple possible ways for the reactants to combine, computational methods can predict the regiochemical outcome. researchgate.netmdpi.com By comparing the activation energies of the transition states leading to different regioisomers, the more favorable pathway can be identified. researchgate.net This is often related to the electronic properties and steric hindrance of the reacting centers. acs.org

Stereoselectivity: Theoretical calculations are invaluable for predicting the stereoselectivity of reactions. acs.org This is particularly important in the synthesis of chiral molecules like many derivatives of this compound. By modeling the transition states for the formation of different diastereomers or enantiomers, the origins of stereocontrol can be understood and predicted. For example, in an aza-Cope-Mannich reaction, the preferred chair-like or boat-like transition state leading to a specific stereoisomer can be determined computationally. acs.org

Application of Spectroscopic Techniques for Reaction Monitoring and Structural Confirmation in Synthetic Studies

While computational methods provide theoretical insights, spectroscopic techniques offer the experimental evidence needed to monitor reactions and confirm the structures of the resulting products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for the structural elucidation of organic molecules. chemicalbook.comchemicalbook.com For this compound, ¹H NMR can confirm the presence of the phenyl, Boc, and pyrrolidine protons, while ¹³C NMR can identify all the unique carbon atoms in the molecule. chemicalbook.comchemicalbook.com During a synthetic transformation, NMR can be used to monitor the disappearance of starting materials and the appearance of products. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity of atoms within the molecule, which is crucial for confirming the structure of complex pyrrolidine derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov In this compound, characteristic IR absorptions would be observed for the O-H stretch of the hydroxyl group, the C=O stretch of the Boc group's carbamate, and C-H stretches of the aromatic and aliphatic portions. nih.gov This technique is particularly useful for monitoring reactions that involve changes in functional groups, such as the protection or deprotection of the hydroxyl or amino groups.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of a compound and can also offer clues about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, which is essential for confirming the identity of a newly synthesized compound.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure. mdpi.com This technique can unambiguously determine the stereochemistry and conformation of the molecule in the solid state. mdpi.comresearchgate.net The data obtained from X-ray crystallography can be used to validate the results of computational conformational analysis. researchgate.net

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations |

| ¹H NMR | Signals corresponding to tert-butyl protons, pyrrolidine ring protons, phenyl protons, and hydroxyl proton. chemicalbook.com |

| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group, carbons of the tert-butyl group, pyrrolidine ring carbons, and phenyl carbons. chemicalbook.com |

| IR | Absorption bands for O-H stretching, C=O stretching (carbamate), and C-H stretching (aromatic and aliphatic). nih.gov |

| MS | Molecular ion peak corresponding to the molecular weight of the compound. |

Note: Specific chemical shifts (ppm) and absorption frequencies (cm⁻¹) would be reported in detailed experimental characterizations.

By combining the predictive power of computational chemistry with the empirical evidence from spectroscopic techniques, researchers can gain a comprehensive understanding of the chemistry of this compound, enabling the development of new and efficient synthetic methodologies for this important class of compounds.

Future Prospects and Emerging Research Avenues for 1 Boc 3 Phenyl 3 Hydroxypyrrolidine

Development of More Sustainable and Green Synthetic Routes

The pharmaceutical industry's growing emphasis on environmental responsibility is driving the development of greener and more sustainable methods for synthesizing key intermediates like 1-Boc-3-phenyl-3-hydroxypyrrolidine. jocpr.com Traditional synthetic routes often rely on stoichiometric reagents and hazardous solvents, leading to significant waste generation. nih.gov Future research is focused on addressing these limitations through several innovative approaches.

One promising avenue is the application of biocatalysis. jocpr.comconfex.com The use of enzymes or whole-cell systems can offer highly selective and environmentally benign alternatives to conventional chemical transformations. nih.gov For instance, biocatalytic kinetic resolution of related compounds like 3-hydroxy-3-phenylpropanonitrile using lipases has demonstrated the potential of enzymes to produce enantiomerically pure intermediates. nih.gov Exploring enzymatic routes for the asymmetric synthesis or resolution of this compound could significantly reduce the environmental impact by operating under mild conditions and minimizing the use of toxic reagents.

Another key area of development is the replacement of hazardous reagents and solvents with greener alternatives. This includes the use of more benign protecting groups and the exploration of solvent-free reaction conditions or the use of water or other environmentally friendly solvents. The principles of green chemistry, such as atom economy and the reduction of derivatives, are central to these efforts. nih.gov For example, an improved synthesis of chiral pyrrolidine (B122466) inhibitors has highlighted the advantages of using a Boc-protecting group, which can be removed under milder conditions compared to other protecting groups like benzyl. nih.gov

Exploration of Novel and Highly Efficient Catalytic Systems for its Synthesis and Transformation

The development of novel and highly efficient catalytic systems is paramount for the cost-effective and scalable production of this compound and its derivatives. Research in this area is multifaceted, encompassing metal catalysis, organocatalysis, and biocatalysis.

Catalytic Asymmetric Synthesis: Achieving high enantioselectivity in the synthesis of the chiral 3-hydroxy-3-phenylpyrrolidine core is a primary objective. While some methods exist for the asymmetric synthesis of related pyrrolidines, there is a continuous search for more efficient and versatile catalysts. nih.govnih.gov For example, catalytic asymmetric deprotonation followed by an aldehyde trapping and ring expansion has been used to synthesize β-hydroxy piperidines from N-Boc pyrrolidine, showcasing a strategy for creating new chiral centers. nih.gov The development of novel chiral ligands for metal-catalyzed reactions, such as rhodium- or copper-catalyzed processes, could lead to more direct and highly enantioselective routes to this compound. nih.gov Nickel-catalyzed enantioselective cross-coupling reactions are also emerging as powerful tools for creating chiral C(sp³)–C(sp²) bonds under mild conditions. organic-chemistry.orgnih.gov

Organocatalysis: Proline and its derivatives have been established as versatile organocatalysts for various asymmetric transformations. rsc.org The development of novel chiral pyrrolidine-based organocatalysts for the synthesis of complex molecules is an active area of research. mdpi.com These catalysts offer the advantage of being metal-free, less toxic, and often more stable than their metal-based counterparts.

Biocatalysis: As mentioned previously, enzymes offer unparalleled stereoselectivity. confex.com The discovery and engineering of novel ketoreductases, transaminases, or other enzymes that can act on precursors to this compound could provide highly efficient and sustainable manufacturing processes. jocpr.comnih.gov

Untapped Reactivity Patterns and Derivatization Pathways

Beyond its established use as a synthetic intermediate, researchers are beginning to explore the untapped reactivity of this compound to create novel derivatives with unique biological properties. The presence of the tertiary alcohol, the phenyl ring, and the Boc-protected nitrogen atom provides multiple sites for functionalization.

Direct derivatization of the hydroxyl and phenyl groups can lead to a diverse range of analogs. For example, the synthesis of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as androgen receptor antagonists demonstrates how modifications at these positions can lead to potent therapeutic agents. nih.gov Future work will likely focus on exploring a wider range of substitutions on the phenyl ring and converting the hydroxyl group into other functionalities to probe structure-activity relationships.

Furthermore, the pyrrolidine ring itself can be a template for more complex transformations. For instance, ring-expansion reactions could provide access to novel piperidine (B6355638) scaffolds. nih.govcapes.gov.br The development of new synthetic methodologies, such as gold-catalyzed intramolecular hydroamination of alkynes, can lead to the formation of novel fused heterocyclic systems from pyrrolidine precursors. mdpi.com The exploration of multicomponent reactions, like the 1,3-dipolar cycloaddition of azomethine ylides, can generate highly functionalized and stereochemically complex spiropyrrolidine derivatives. nih.gov

Integration into Automated Synthesis and Flow Chemistry Platforms for Scalable Production

To meet the demands of drug discovery and development, there is a growing need for the rapid, efficient, and scalable synthesis of key intermediates. Automated synthesis and flow chemistry platforms are poised to revolutionize the production of compounds like this compound. nih.gov

Flow chemistry, in particular, offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for continuous, uninterrupted production. nih.gov The synthesis of various heterocyclic compounds, including pyrroles and piperidines, has been successfully demonstrated using flow chemistry. syrris.comscispace.com Integrating the synthesis of this compound into a continuous flow process could significantly streamline its production, reduce waste, and lower costs. nih.gov

Automated synthesis platforms can be used to rapidly generate libraries of derivatives based on the this compound scaffold. acs.org By combining robotic liquid handling with high-throughput purification and analysis, these platforms can accelerate the exploration of structure-activity relationships and the identification of new drug candidates. The development of modular synthetic platforms allows for the rapid elaboration of molecular fragments in three dimensions, a crucial aspect for modern drug discovery. acs.org

The future of this compound research lies in the convergence of these emerging areas. The development of sustainable and efficient catalytic syntheses, coupled with the exploration of novel reactivity and the implementation of automated production platforms, will undoubtedly expand the utility of this versatile building block and pave the way for the discovery of new and improved therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Boc-3-phenyl-3-hydroxypyrrolidine?

- Methodological Answer : The synthesis typically involves Boc protection of the pyrrolidine nitrogen, followed by functionalization at the 3-position. Key steps include:

- Boc Protection : Use di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) with a base like DMAP or triethylamine at 0–25°C .

- Hydroxylation and Phenylation : Introduce the phenyl and hydroxyl groups via nucleophilic substitution or metal-catalyzed coupling (e.g., Suzuki-Miyaura for aryl groups). Control reaction temperature (60–80°C) to avoid Boc deprotection .

- Purity Optimization : Use column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Analyze - and -NMR to confirm the Boc group (e.g., tert-butyl signals at ~1.4 ppm in -NMR) and stereochemistry of the hydroxyl group. Compare chemical shifts with analogs like 1-Boc-3-(4-chlorophenyl)pyrrolidine .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (expected [M+H] = 290.2 g/mol for CHNO) .

- Polarimetry : Measure optical rotation to confirm enantiopurity if synthesized via asymmetric methods (e.g., [α] values for R/S enantiomers) .

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer :

- Protective Equipment : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. The compound may cause irritation based on analogs like 1-Boc-3-aminopyrrolidine .

- Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., DCM, THF) .

- Waste Disposal : Segregate organic waste and neutralize acidic byproducts (e.g., TFA from Boc deprotection) before disposal .

Advanced Research Questions

Q. How does the stereochemistry of the 3-hydroxyl group influence biological activity in drug discovery applications?

- Methodological Answer :

- Enantiomeric Resolution : Separate R/S enantiomers via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .

- Activity Assays : Test enantiomers against target receptors (e.g., GPCRs or enzymes) using radioligand binding or enzymatic inhibition assays. Compare IC values to identify stereospecific effects .

- MD Simulations : Model interactions using docking studies to assess hydrogen bonding between the hydroxyl group and active-site residues .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids .

- LC-MS/MS : Employ reverse-phase chromatography (C18 column, 0.1% formic acid in water/acetonitrile) with MRM transitions for sensitive detection (e.g., m/z 290 → 144 for Boc cleavage) .

- Validation : Assess recovery rates (>85%), LOQ (<10 ng/mL), and matrix effects (ion suppression/enhancement ≤20%) per ICH guidelines .

Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic Conditions : Incubate in 0.1M HCl at 40°C for 24h; monitor Boc deprotection via TLC or HPLC .

- Oxidative Stress : Expose to 3% HO to assess hydroxyl group oxidation to ketone .

- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t) using Arrhenius plots for shelf-life prediction .

Q. What strategies mitigate side reactions during functionalization of this compound?

- Methodological Answer :

- Protecting Group Compatibility : Avoid strong acids/bases to prevent Boc cleavage. Use TMSCl or TEMPO for selective hydroxyl activation .

- Metal Catalysts : Optimize Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig) with ligands like XPhos to minimize β-hydride elimination .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., carbonyl formation) and adjust reaction parameters dynamically .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported -NMR chemical shifts for this compound derivatives?

- Methodological Answer :

- Solvent Effects : Compare data in CDCl vs. DMSO-d; aromatic protons may shift upfield in DMSO due to hydrogen bonding .

- Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring deshield adjacent protons, causing downfield shifts vs. unsubstituted analogs .

- Reference Standards : Cross-validate with commercially available analogs (e.g., 1-Boc-3-(4-chlorophenyl)pyrrolidine) to calibrate spectral assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.